Glucoevatromonoside
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Description
Glucoevatromonoside is a natural product found in Corchorus olitorius, Digitalis lanata, and Digitalis cariensis with data available.
Scientific Research Applications
Cancer Therapy Potential
Glucoevatromonoside, a cardenolide derived from Digitalis mariana ssp. heywoodii, has shown promise in cancer therapy. It inhibits Na+/K+-ATPase, which is more susceptible in cancer cells, making it a potential agent for tumor therapy. Its production through semisynthesis and biotransformation has been explored due to the complexity of its chemical structure and the rarity of its natural sources (Munkert et al., 2017).
Biosynthesis and Glycosylation
Research into the glycosylation and deglycosylation of cardiac glycosides like this compound has been conducted using cell suspension cultures and shoot cultures from Digitalis lanata. These studies provide insights into the biosynthesis pathways and the role of different enzymes in the formation of cardiac glycosides, including this compound. The biotransformation of this compound has also been investigated, revealing insights into its metabolism and interactions within the plant system (Theurer et al., 1994).
Anticancer Properties
This compound has demonstrated anti-cancer properties, specifically its ability to induce cancer type-specific cell death. In lung cancer cells, it induced non-canonical cell death, while in acute myeloid leukemia cells, it triggered caspase-dependent apoptosis. This highlights its potential as an anticancer agent with the ability to exert cytotoxic effects via different cell death modalities (Schneider et al., 2018).
Properties
Molecular Formula |
C35H54O12 |
---|---|
Molecular Weight |
666.8 g/mol |
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C35H54O12/c1-17-31(47-32-30(41)29(40)28(39)25(15-36)46-32)24(37)14-27(44-17)45-20-6-9-33(2)19(13-20)4-5-23-22(33)7-10-34(3)21(8-11-35(23,34)42)18-12-26(38)43-16-18/h12,17,19-25,27-32,36-37,39-42H,4-11,13-16H2,1-3H3/t17-,19-,20+,21-,22+,23-,24+,25-,27+,28-,29+,30-,31-,32+,33+,34-,35+/m1/s1 |
InChI Key |
BKLVUVLBSZAKIF-DQEYRRRMSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7C(C(C(C(O7)CO)O)O)O |
Synonyms |
glucoevatromonoside |
Origin of Product |
United States |
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